2-Hydroxy-3-(methylthio)benzoic acid
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Overview
Description
2-Hydroxy-3-(methylthio)benzoic acid is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
2-Hydroxy-3-(methylthio)benzoic acid derivatives have been explored for their antibacterial properties. A study synthesized novel ester/hybrid derivatives of 3-Hydroxy benzoic acid, testing their potential as antibacterial agents. This research indicates the possibility of using these derivatives as chemotherapeutic agents in new drug candidates (Satpute, Gangan, & Shastri, 2018).
Metal Complex and Coordination Polymers
The compound has been employed in the synthesis of metal complexes and coordination polymers, demonstrating interesting properties like fluorescence emission and potential as gas sensors. For instance, a study involving (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid synthesized discrete molecular complexes and coordination polymers with cobalt, copper, and zinc, highlighting their structural and functional properties (Rad et al., 2016).
Polymer Doping
Research on polyaniline doped with benzoic acid and its derivatives, including 2-hydroxybenzoic acid, has shown promising results in the field of advanced technologies. These compounds modify the properties of polyaniline, affecting its conductivity and thermal stability (Amarnath & Palaniappan, 2005).
Biosynthesis of Natural Products
The biosynthesis of 3,5-AHBA-derived natural products, which are related to this compound, has been a subject of study. These compounds are precursors for a variety of significant natural products, including ansamycins and mitomycins, pointing to their relevance in biochemical pathways (Kang, Shen, & Bai, 2012).
Crystal Structure Analysis
Studies on the crystal structures of related benzoic acid derivatives have provided insights into the molecular configurations and intermolecular interactions, contributing to our understanding of molecular architecture and potential applications (Suchetan et al., 2016).
Synthesis of Metal Complexes
The synthesis of metal complexes with derivatives of 2-hydroxybenzoic acid is an area of interest, particularly in understanding their structure and potential applications in areas like DNA binding and biological activity (Singh, Singh, & Singh, 2014).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been studied for their role as corrosion inhibitors. Their efficacy in protecting metals like steel in acidic environments has been demonstrated, which is valuable for industrial applications (Arrousse et al., 2021).
Antifungal Activity
The derivatives of 2-Hydroxy benzoic acid have been investigated for their antifungal properties, contributing to the development of new antimicrobial agents (Patel & Patel, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Benzoic acid derivatives, including 2-hydroxy-3-(methylthio)benzoic acid, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
This compound, like other phenolic compounds, is likely involved in the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of individual phenolic compounds. The compound may also affect other biochemical pathways, leading to downstream effects on various physiological processes.
Pharmacokinetics
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . This process could potentially influence the bioavailability of this compound.
Result of Action
It’s known that benzoic acid derivatives can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored at room temperature , suggesting that higher temperatures might affect its stability.
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it might interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the hydroxy and methylthio groups present in the compound .
Cellular Effects
It is possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 2-Hydroxy-3-(methylthio)benzoic acid vary with different dosages in animal models
Properties
IUPAC Name |
2-hydroxy-3-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRMFKCHBWZNIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.